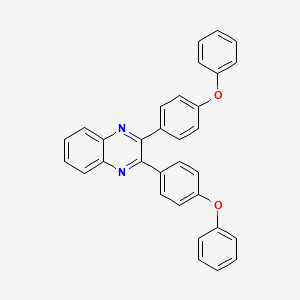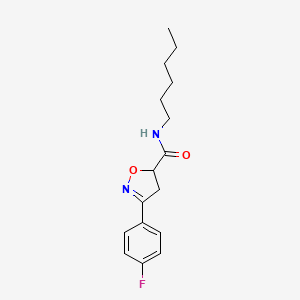
2,3-bis(4-phenoxyphenyl)quinoxaline
Vue d'ensemble
Description
2,3-bis(4-phenoxyphenyl)quinoxaline is a useful research compound. Its molecular formula is C32H22N2O2 and its molecular weight is 466.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 466.168127949 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Application in Asymmetric Hydrogenation and Pharmaceutical Ingredient Synthesis
2,3-bis(4-phenoxyphenyl)quinoxaline derivatives have been explored in the context of asymmetric hydrogenation. Imamoto et al. (2012) described the use of related quinoxaline derivatives in rhodium-catalyzed asymmetric hydrogenation, showing high enantioselectivities and catalytic activities. This process is particularly valuable for synthesizing chiral pharmaceutical ingredients with amino acid or secondary amine components (Imamoto et al., 2012).
2. Development of Polyamides with Quinoxaline Moiety
Patil et al. (2011) reported the synthesis of new polyamides containing a quinoxaline moiety, demonstrating the versatility of this compound derivatives in polymer science. These polyamides, characterized by high thermal stability and solubility in polar aprotic solvents, have potential applications in materials science, particularly in areas requiring high-performance polymers (Patil et al., 2011).
3. Optical and Morphological Studies
Rajalakshmi and Palanisami (2020) conducted studies on tri-fluoromethyl substituted quinoxaline derivatives, showcasing the optical properties and morphological characteristics of these compounds. Such studies are crucial in understanding the potential of this compound derivatives in applications like fluorescence and materials science (Rajalakshmi & Palanisami, 2020).
4. Hyperbranched Polymers and Chain-End Modification
Baek et al. (2006) explored the synthesis and chain-end modification of novel hyperbranched polymers containing alternating quinoxaline and benzoxazole repeat units. These polymers' unique properties, such as nonlinear solution viscosity behavior, open up possibilities for diverse applications in polymer chemistry (Baek et al., 2006).
5. Application in Photovoltaic Performance Enhancement
Ouyang et al. (2015) described the synthesis of new quinoxaline-based conjugated polymers, emphasizing the significance of extending the length of conjugated side chains and reducing steric hindrance in building blocks. This research illustrates the potentialof quinoxaline derivatives in improving the efficiency of polymer solar cells, highlighting the importance of molecular design in photovoltaic materials (Ouyang et al., 2015).
6. Investigation of Mesomorphic Properties in Heterocyclic Compounds
Chen et al. (2011) investigated new non-discotic heterocyclic compounds derived from quinoxaline, including derivatives of this compound. Their research into mesomorphic properties, involving thermal analysis and polarized optical microscopy, contributes to our understanding of the applications of these compounds in materials science and liquid crystal technology (Chen et al., 2011).
7. Two-Dimensional Aggregation Behaviors of Quinoxaline Dendrimers
Choi et al. (2015) focused on the molecular behavior of dendrimers containing hydrophilic core groups and hydrophobic branches with quinoxaline units. The study of their aggregation behaviors at the air-water interface and the resulting surface morphology has implications for the development of advanced materials and nanotechnology applications (Choi et al., 2015).
8. Synthesis and Optical Properties of Quinoxaline-Containing Poly(Aryl Ether)s
Barberis et al. (2007) synthesized novel poly(aryl ether)s from reactions involving bisphenols and 2,3-bis(4-fluorophenyl)-quinoxaline. Their research into the polymers' optical properties, influenced by intrachain and interchain interactions, underscores the potential of quinoxaline derivatives in the field of optoelectronics (Barberis et al., 2007).
Propriétés
IUPAC Name |
2,3-bis(4-phenoxyphenyl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N2O2/c1-3-9-25(10-4-1)35-27-19-15-23(16-20-27)31-32(34-30-14-8-7-13-29(30)33-31)24-17-21-28(22-18-24)36-26-11-5-2-6-12-26/h1-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKIECKEKBVCRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=C(C=C5)OC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-hydroxyphenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B4593449.png)
![N-(3,4-dimethylphenyl)-2-[(1-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4593457.png)

methanone](/img/structure/B4593475.png)
![5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4593480.png)

![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4593500.png)
![1-ETHYL-4-[({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4593508.png)
![6-chloro-3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4593510.png)
![2-chloro-N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4593512.png)
![2-(4-CHLOROPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE](/img/structure/B4593533.png)

![(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide](/img/structure/B4593541.png)
![4-{[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-chloro-6-ethoxyphenyl methanesulfonate](/img/structure/B4593543.png)
